1-(4-Chlorothiophen-3-YL)ethanone
Overview
Description
1-(4-Chlorothiophen-3-yl)ethanone is an organic compound characterized by a thiophene ring substituted with a chlorine atom at the 4-position and an ethanone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorothiophen-3-yl)ethanone can be synthesized through several methods, including:
Halogenation: Starting with thiophene, chlorination at the 4-position can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Ketone Formation:
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and safety. Large-scale reactors are used to handle the exothermic reactions involved in the halogenation and acylation steps.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorothiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide (OH-) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Chlorothiophen-3-yl)ethanoic acid.
Reduction: 1-(4-Chlorothiophen-3-yl)ethanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorothiophen-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Chlorothiophen-3-yl)ethanone exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(4-Chlorothiophen-3-yl)ethanone is similar to other chlorinated thiophenes, such as 1-(4-chlorothiophen-2-yl)ethanone and 1-(5-chlorothiophen-2-yl)ethanone. These compounds differ in the position of the chlorine atom on the thiophene ring, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its properties and applications.
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Properties
IUPAC Name |
1-(4-chlorothiophen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4(8)5-2-9-3-6(5)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXNLRTRSAJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857336 | |
Record name | 1-(4-Chlorothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91387-31-4 | |
Record name | 1-(4-Chlorothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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